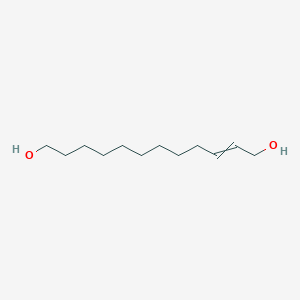
Dodec-2-ene-1,12-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dodec-2-ene-1,12-diol is an organic compound characterized by a twelve-carbon chain with a double bond between the second and third carbon atoms and hydroxyl groups attached to the first and twelfth carbon atoms. This compound is a type of diol, which means it contains two hydroxyl groups. Diols are often used in various chemical reactions and have applications in different fields such as chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Dodec-2-ene-1,12-diol can be synthesized through the hydroxylation of dodec-2-ene. One common method involves the use of osmium tetroxide (OsO₄) in the presence of a co-oxidant such as N-methylmorpholine N-oxide (NMO). The reaction typically takes place in a solvent like pyridine, and the osmium tetroxide facilitates the addition of hydroxyl groups to the double bond, resulting in the formation of the diol .
Industrial Production Methods
Industrial production of this compound may involve similar hydroxylation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, alternative methods such as the use of hydrogen peroxide (H₂O₂) in the presence of a catalyst like tungsten oxide (WO₃) can also be employed for the industrial synthesis of this compound.
Chemical Reactions Analysis
Types of Reactions
Dodec-2-ene-1,12-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The double bond can be reduced to form dodecane-1,12-diol.
Substitution: The hydroxyl groups can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can be used to reduce the double bond.
Substitution: Reagents such as thionyl chloride (SOCl₂) can be used to replace hydroxyl groups with chlorine atoms.
Major Products Formed
Oxidation: this compound can be oxidized to form dodec-2-ene-1,12-dial or dodec-2-ene-1,12-dioic acid.
Reduction: The reduction of the double bond results in dodecane-1,12-diol.
Substitution: Substitution reactions can yield compounds like dodec-2-ene-1,12-dichloride.
Scientific Research Applications
Dodec-2-ene-1,12-diol has various applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in organic reactions.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving diols and in the development of biochemical assays.
Medicine: this compound derivatives may have potential therapeutic applications, including as precursors for drug synthesis.
Industry: It is used in the production of polymers, surfactants, and other industrial chemicals.
Mechanism of Action
The mechanism by which dodec-2-ene-1,12-diol exerts its effects depends on the specific reaction or application. In hydroxylation reactions, the compound acts as a substrate for the addition of hydroxyl groups, facilitated by catalysts like osmium tetroxide. The molecular targets and pathways involved in these reactions include the formation of metallocyclic intermediates and the subsequent cleavage of the double bond to form the diol .
Comparison with Similar Compounds
Similar Compounds
Dodec-1-ene-1,12-diol: Similar structure but with the double bond at the first carbon.
Dodec-3-ene-1,12-diol: Similar structure but with the double bond at the third carbon.
Dodecane-1,12-diol: Saturated version without the double bond.
Uniqueness
Dodec-2-ene-1,12-diol is unique due to the position of its double bond, which influences its reactivity and the types of reactions it can undergo. The presence of the double bond at the second carbon makes it more reactive in certain oxidation and reduction reactions compared to its saturated counterpart, dodecane-1,12-diol.
Properties
CAS No. |
57078-05-4 |
|---|---|
Molecular Formula |
C12H24O2 |
Molecular Weight |
200.32 g/mol |
IUPAC Name |
dodec-2-ene-1,12-diol |
InChI |
InChI=1S/C12H24O2/c13-11-9-7-5-3-1-2-4-6-8-10-12-14/h7,9,13-14H,1-6,8,10-12H2 |
InChI Key |
ZDNBKCNLPGUEPK-UHFFFAOYSA-N |
Canonical SMILES |
C(CCCCC=CCO)CCCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















